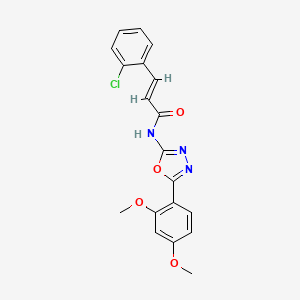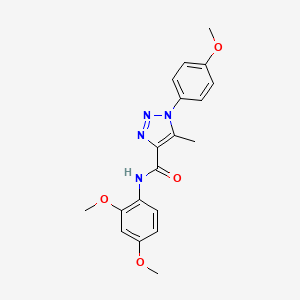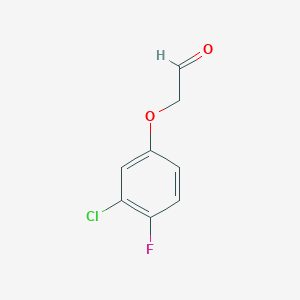
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as 'DFPM' and belongs to the class of pyrrole carboxylates.
Wirkmechanismus
The mechanism of action of DFPM involves its ability to modulate various signaling pathways in the body. DFPM has been found to inhibit the activity of protein kinases, which are enzymes involved in cell signaling. It has also been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression. DFPM has been found to modulate the activity of various receptors, including the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DFPM has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. DFPM has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, DFPM has been found to increase the levels of neurotrophic factors, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
DFPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DFPM has also been found to have low toxicity, making it a safe compound to use in experiments. However, DFPM has certain limitations, including its low solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on DFPM. One potential direction is to study its potential use in treating Alzheimer's disease. DFPM has been found to protect against neurodegeneration, and it may have potential as a therapeutic agent for Alzheimer's disease. Another potential direction is to study its potential use in treating inflammatory disorders. DFPM has been found to have anti-inflammatory properties, and it may have potential as a treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of DFPM and to optimize its pharmacological properties.
Synthesemethoden
The synthesis method of DFPM involves the reaction of 2,4-difluoroaniline with methyl 4-methoxyacetoacetate in the presence of a base such as potassium carbonate. This reaction yields the intermediate compound, which is then treated with phosphorus oxychloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DFPM has been extensively studied for its potential use in treating various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DFPM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFPM has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-18-12-9(13(17)19-2)6-16-11(12)8-4-3-7(14)5-10(8)15/h3-6,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNUDNHYRCDZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
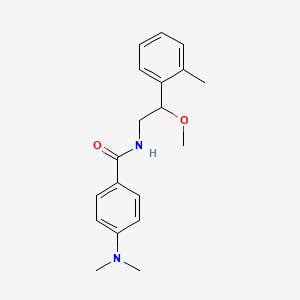
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2817547.png)
![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/no-structure.png)
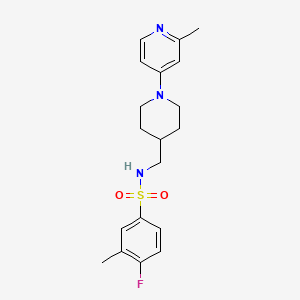
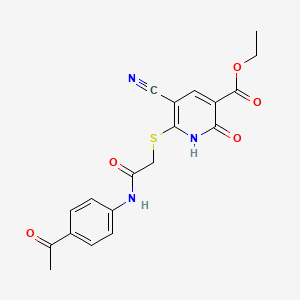

![2-(1H-indol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2817555.png)
